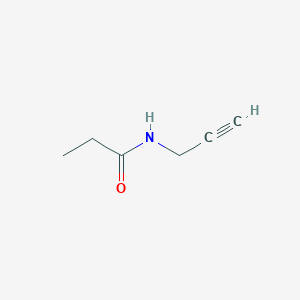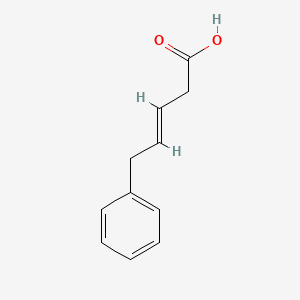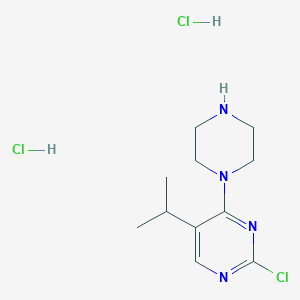
2-Chloro-4-(piperazin-1-yl)-5-(propan-2-yl)pyrimidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and yield. The analysis also looks at the efficiency and environmental impact of the synthesis process.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reagents and conditions for each reaction, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties. The compound’s reactivity and stability under various conditions are also studied.Scientific Research Applications
Synthesis and Pharmacological Properties
2-Chloro-4-(piperazin-1-yl)-5-(propan-2-yl)pyrimidine dihydrochloride and its derivatives have been explored for various pharmacological properties. For instance, Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines with potential antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Among these, two compounds demonstrated significant antiemetic activity, highlighting the compound's potential in clinical applications (Mattioda et al., 1975).
Novel Derivatives for Therapeutic Applications
Researchers have also focused on synthesizing novel derivatives of this compound for therapeutic applications. Al-Turkistani et al. (2011) created 5-alkyl-6-substituted uracils and related derivatives, showing notable in vitro antibacterial activity against various bacteria, although ineffective against Candida albicans (Al-Turkistani et al., 2011). Similarly, Malawska et al. (2002) synthesized 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, revealing strong antiarrhythmic and antihypertensive activities, potentially related to their alpha-adrenolytic properties (Malawska et al., 2002).
Antimicrobial and Antiviral Properties
The compound and its derivatives have shown promise in antimicrobial and antiviral applications. For example, a study by He et al. (2020) on novel pyrazolo[1,5-a]pyrimidine derivatives, including 5-chloro-7-(4-methyl-piperazin-1-yl)-pyrazolo[1,5-a]pyrimidine, demonstrated significant antibacterial activity and interactions with plasma proteins (He et al., 2020). Additionally, Nagalakshmamma et al. (2020) designed urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine for anti-tobacco mosaic viral activity, showing high potential as inhibitors (Nagalakshmamma et al., 2020).
Antitumor and Anticancer Potential
The compound's derivatives have been explored for antitumor and anticancer potential. Zhao et al. (2013) synthesized diaryl ureas containing 4-[(2-amino-6-trifluromethyl)pyrimidine-4-yl]piperazine-1-yl group, exhibiting potent cytotoxic activities against human cancer cell lines (Zhao et al., 2013).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Safety measures for handling and disposing of the compound are also included.
Future Directions
This involves predicting or proposing future research directions. This could include new synthesis methods, new reactions, or new applications for the compound.
properties
IUPAC Name |
2-chloro-4-piperazin-1-yl-5-propan-2-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4.2ClH/c1-8(2)9-7-14-11(12)15-10(9)16-5-3-13-4-6-16;;/h7-8,13H,3-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFANWYVKULHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N=C1N2CCNCC2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-isopropyl-4-(piperazin-1-yl)pyrimidine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-4-methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)pentanoic acid](/img/structure/B2959911.png)

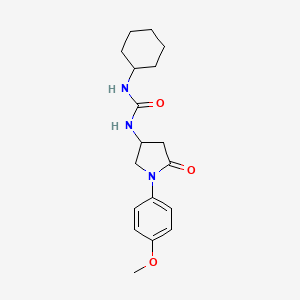
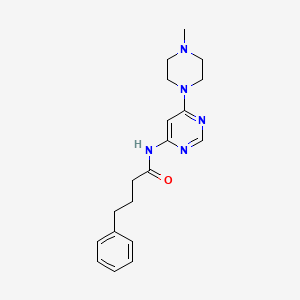
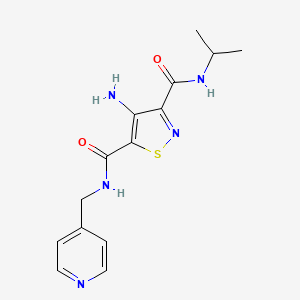
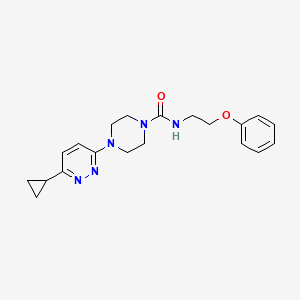
![4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2959922.png)
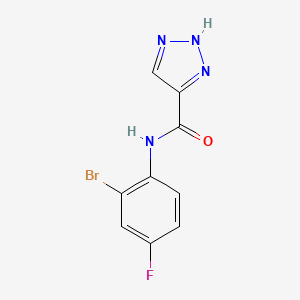
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2959926.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2959927.png)
